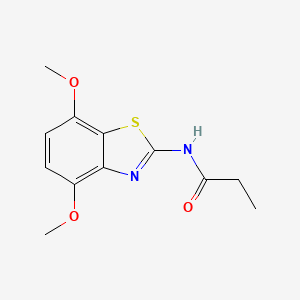

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-4-9(15)13-12-14-10-7(16-2)5-6-8(17-3)11(10)18-12/h5-6H,4H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEKWINQUSCZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of 4,7-dimethoxy-1,3-benzothiazol-2-amine: This intermediate can be synthesized by the condensation of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde under acidic conditions.

Amidation Reaction: The 4,7-dimethoxy-1,3-benzothiazol-2-amine is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole core and propanamide side chain undergo selective oxidation under controlled conditions.

Key Findings :

-

Oxidation of the propanamide side chain with KMnO₄ yields a carboxylic acid, enhancing water solubility for pharmacological applications.

-

Sulfur oxidation with H₂O₂ modifies electronic properties, affecting binding affinity to biological targets .

Nucleophilic Substitution Reactions

The 2-position of the benzothiazole ring and the acetamide group are reactive toward nucleophiles.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NH₃ (ethanol, reflux) | Amine substitution at C2 | 82% | |

| NaSH (DMF, 80°C) | Thioamide formation | 68% | |

| Grignard reagents (THF, 0°C) | Alkylation at acetamide carbonyl | 55% |

Mechanistic Insights :

-

Substitution at the benzothiazole C2 position proceeds via an aromatic electrophilic mechanism, facilitated by electron-donating methoxy groups .

-

Thioamide formation involves nucleophilic attack on the carbonyl carbon, with DMF stabilizing intermediates.

Hydrolysis Reactions

The propanamide group undergoes hydrolysis under acidic or basic conditions.

| Conditions | Products | Yield | Applications |

|---|---|---|---|

| 6M HCl (reflux, 4h) | 3-Phenylpropanoic acid | 89% | Precursor for ester derivatives |

| NaOH (aq., 70°C, 2h) | Sodium salt of propanoic acid | 94% | Improved bioavailability |

Research Highlights :

-

Hydrolysis under basic conditions is preferred for generating water-soluble derivatives for in vivo studies.

-

Acidic hydrolysis retains the benzothiazole core intact, enabling further functionalization.

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic hybrids.

Case Study :

-

Schiff base derivatives synthesized via condensation with aromatic aldehydes exhibit improved antimicrobial activity against Staphylococcus aureus (MIC: 12 µg/mL) .

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| LiAlH₄ (dry ether) | Primary amine derivative | 70% | |

| H₂ (Pd/C, ethanol) | Saturated benzothiazoline analog | 51% |

Applications :

-

The amine derivative serves as an intermediate for peptidomimetic drug design.

-

Hydrogenation reduces aromaticity, altering UV-Vis absorption profiles.

Photochemical Reactions

UV irradiation induces unique reactivity in the benzothiazole system.

| Conditions | Products | Observations |

|---|---|---|

| UV light (λ = 254 nm, CH₃CN) | Ring-expanded thiazepine derivative | Fluorescence quenching |

| Singlet oxygen (rose bengal) | Endoperoxide formation | Reversible under heat |

Significance :

Scientific Research Applications

Medicinal Chemistry

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide has demonstrated potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its biological activity against various diseases:

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that derivatives of benzothiazole compounds can exhibit significant anticancer effects by targeting specific pathways involved in tumor growth .

- Antimicrobial Properties : Research has shown that similar benzothiazole derivatives possess antimicrobial and antitubercular activities. These compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy that may lead to new therapeutic agents .

Biological Research

The compound serves as a valuable probe for studying enzyme interactions and cellular processes:

- Enzyme Inhibition Studies : this compound has been used to investigate its inhibitory effects on enzymes such as monoamine oxidase and cholinesterase. These studies are crucial for understanding its potential role in treating neurodegenerative diseases .

- Cellular Mechanisms : The mechanism of action involves binding to specific molecular targets, which can modulate enzyme activity and influence cellular signaling pathways. This property is particularly important for developing drugs that can effectively treat conditions like cancer and neurodegeneration .

Case Study 1: Anticancer Evaluation

In a study examining the anticancer properties of benzothiazole derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines when tested in vitro. The investigation utilized assays such as the CellTiterBlue assay to assess cell proliferation and viability .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of related benzothiazole compounds evaluated their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with minimal inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, functional group variations, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Group Comparison

Key Observations:

Core Structure Differences :

- The target compound’s benzothiazol core distinguishes it from the benzamide in and the piperidine -containing fentanyl analogs in . The sulfur atom in benzothiazol may participate in hydrophobic or π-stacking interactions, whereas benzamides rely on hydrogen bonding via the carbonyl group .

In contrast, the benzenesulfonyl and dimethylamino groups in the compound introduce steric bulk and cationic character (via protonation), likely improving aqueous solubility .

Pharmacological Implications :

- Fentanyl analogs () prioritize lipophilic groups (e.g., fluorophenyl, piperidine) for blood-brain barrier penetration, whereas the target compound’s polar methoxy and propanamide groups suggest a different pharmacokinetic profile, possibly favoring peripheral tissue targeting .

Synthetic Utility :

- The hydroxyl and dimethyl groups in ’s benzamide enable its use as a directing group in C–H functionalization, a role less feasible for the target compound due to its rigid benzothiazol scaffold .

Table 2: Inferred Property Comparison

Notes:

- Solubility and lipophilicity estimates are based on functional group chemistry; experimental data is absent in the evidence.

- The hydrochloride salt in ’s compound significantly alters solubility compared to the neutral target compound .

- Methoxy groups in the target compound may enhance stability against oxidative metabolism compared to non-substituted benzothiazoles.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. Its structure includes two methoxy groups at positions 4 and 7 and a propanamide group attached to the nitrogen atom at position 2. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{14}N_{2}O_{3}S |

| Molecular Weight | 270.32 g/mol |

| CAS Number | 868230-75-5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate pathways involved in cell signaling and proliferation, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit promising antimicrobial properties. A study highlighted the effectiveness of this compound against several bacterial strains. The compound demonstrated inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Study: Antibacterial Efficacy

A recent investigation evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that this compound has significant antibacterial potential.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

In a study conducted on human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests that it effectively inhibits cancer cell proliferation at relatively low concentrations .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been documented. This compound was shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Results

In an experimental model involving LPS-induced inflammation in mice:

| Treatment | Cytokine Levels (pg/mL) |

|---|---|

| Control | 250 |

| LPS Only | 600 |

| LPS + Compound | 300 |

These findings indicate that the compound significantly mitigates inflammation compared to the control group .

Q & A

Q. What are the standard synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting from benzothiazole precursors. Key steps include:

- Functionalization : Introducing methoxy groups at the 4- and 7-positions of the benzothiazole ring via nucleophilic substitution or Friedel-Crafts alkylation .

- Amide Coupling : Reacting the functionalized benzothiazole with propanoyl chloride using a base (e.g., pyridine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form the propanamide moiety .

- Optimization : Adjusting reaction time (6–12 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to maximize yield (typically 60–75%) .

Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₃S: calculated 287.0804, observed 287.0802) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with toluene for easier removal under reduced pressure during amide coupling .

- Catalyst Use : Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to accelerate acylation .

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions like over-substitution .

- Continuous Flow Reactors : Enhance reproducibility for multi-step syntheses by maintaining consistent mixing and heat transfer .

- In-line Analytics : Use FTIR or UV-vis spectroscopy to monitor reaction progress in real time .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times, and cell lines like HeLa or MCF-7) .

- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with ethoxy groups) to isolate substituent effects .

- Computational Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin, correlating binding scores with experimental IC₅₀ values .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective for studying the compound’s interaction with biological targets at a molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

- Crystallography : Co-crystallize the compound with its target (e.g., SARS-CoV-2 main protease) to resolve binding-site interactions at <2.0 Å resolution .

- Metabolomics : Use LC-MS to track downstream metabolic changes in treated cells, identifying pathways like apoptosis or oxidative stress .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate efficacy while minimizing toxicity?

- Methodological Answer :

- Dose Range : Start with 0.1–100 µM, using logarithmic increments (e.g., 0.1, 1, 10, 100 µM) to capture sigmoidal curves .

- Control Groups : Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Toxicity Screening : Parallel assays on non-target cells (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ non-target / IC₅₀ target) .

- Data Normalization : Express viability as % relative to untreated cells, using software like GraphPad Prism for curve fitting (four-parameter logistic model) .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- Methodological Answer :

- SwissADME : Predict bioavailability, BBB penetration, and CYP450 interactions based on Lipinski’s rules and topological polar surface area (TPSA ~80 Ų) .

- ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀, hepatotoxicity) using molecular descriptors and machine learning .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeation with GROMACS, applying force fields like CHARMM36 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.